trans-Decahydroisoquinoline
Overview
Description
Trans-Decahydroisoquinoline is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
The exact mass of the compound (4aS,8aR)-Decahydroisoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
AMPA and NMDA Receptor Antagonists
(4aS,8aR)-Decahydroisoquinoline derivatives have been studied for their role as antagonists of AMPA and NMDA receptors, which are types of excitatory amino acid (EAA) receptors. Specifically, compounds like 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acid have shown potent, selective, and systemically active antagonist properties against AMPA receptors. These findings are significant in the context of neurological research and potential therapeutic applications (Ornstein et al., 1996).
Neuroprotective Effects
(4aS,8aR)-Decahydroisoquinoline compounds have demonstrated neuroprotective effects against excitotoxic injury, which is often mediated by glutamate receptors including AMPA and NMDA receptors. Studies indicate that these compounds can protect against excitotoxic injury in various models, showcasing their potential in neuroprotection and in exploring non-NMDA receptor mechanisms in neurological damage (Schoepp et al., 2005).
Analgesic Properties
Research has also been conducted on the analgesic properties of N-substituted derivatives of (4aS,8aR)-decahydroisoquinoline. These compounds have shown potent analgesic activity and high affinities for mu and kappa opioid receptors, indicating their potential use in pain management (Zimmerman et al., 1988).
Mechanism of Action
Target of Action
The primary target of (4aS,8aR)-Decahydroisoquinoline is DNMT3A , a DNA methyltransferase . DNMT3A plays a crucial role in the methylation of DNA, which is a key process in gene expression and regulation .
Mode of Action
(4aS,8aR)-Decahydroisoquinoline inhibits DNMT3A activity by disrupting protein-protein interactions . This disruption affects the DNMT3A-DNMT3L interactions at the DNMT3A tetramer interface .
Biochemical Pathways
The inhibition of DNMT3A by (4aS,8aR)-Decahydroisoquinoline affects the DNA methylation pathways . This disruption can lead to changes in gene expression, particularly in genes that are typically suppressed or activated by methylation .
Pharmacokinetics
The compound’s ability to disrupt protein-protein interactions suggests it may have good bioavailability .
Result of Action
The action of (4aS,8aR)-Decahydroisoquinoline results in the induction of apoptosis in acute myeloid leukemia (AML) cell lines . It also induces differentiation in distinct AML cell lines, including cells with mutated DNMT3A R882 .
Properties
IUPAC Name |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLYAQPNATJSU-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CNCC[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454534 | |
Record name | trans-Decahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2744-09-4 | |
Record name | trans-Decahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Decahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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